molecular formula C23H24N2O4S B2839055 8-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE CAS No. 866847-32-7

8-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B2839055
CAS No.: 866847-32-7
M. Wt: 424.52
InChI Key: XIWROWGOGPCBKB-UHFFFAOYSA-N
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Description

8-[3-(4-Methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 866848-29-5) is a spirocyclic compound featuring a quinoline core substituted with a 4-methylbenzenesulfonyl group at position 3 and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at position 3. Its molecular formula is C25H28N2O4S, with a molecular weight of 452.57 g/mol .

Its synthesis typically involves coupling reactions between functionalized quinoline derivatives and spirocyclic amines, as demonstrated in analogous compounds .

Properties

IUPAC Name

8-[3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-17-6-8-18(9-7-17)30(26,27)21-16-24-20-5-3-2-4-19(20)22(21)25-12-10-23(11-13-25)28-14-15-29-23/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWROWGOGPCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides and a base such as pyridine or triethylamine.

    Formation of the Spirocyclic System: The spirocyclic system is formed through a cyclization reaction, which can be achieved using various cyclizing agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

8-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogous Compounds

Compound Name Substituents on Quinoline Spirocyclic System Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 3-(4-Methylbenzenesulfonyl), 4-(spiro) 1,4-Dioxa-8-azaspiro[4.5]decane Sulfonyl, Spirocyclic ether C25H28N2O4S 452.57
10a 4-Phenylquinolin-2-yl 1,4-Dioxa-8-azaspiro[4.5]decane Phenyl, Spirocyclic ether C22H22N2O2 346.43
10c 4-Phenylquinolin-2-yl 2-Oxa-8-azaspiro[4.5]decane Phenyl, Spirocyclic ketone C21H20N2O 316.40
3B 3-(5-Fluoro-1H-indol-2-yl)phenyl 1,4-Dioxa-8-azaspiro[4.5]decane Indole, Fluorine C22H22FN3O2 379.43
14 4-Methyl-2-phenylpiperazinyl 1,4-Dioxa-8-azaspiro[4.5]decane Piperazine, Sulfonyl C19H27N3O4S 393.50

Key Observations :

  • The spirocyclic ether system (1,4-dioxa-8-azaspiro[4.5]decane) is common across analogs, but modifications like ketone introduction (10c) reduce conformational flexibility .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) Solubility Key Spectral Data (NMR)
Target Compound N/A Likely moderate in polar solvents (sulfonyl group) δ 7.8–8.2 (quinoline protons), δ 2.4 (CH3 from tosyl)
10c 84–84 Low in water; soluble in toluene δ 7.3–8.1 (aromatic), δ 3.6–4.2 (spirocyclic ether)
10d 101–103 Low in water; soluble in toluene δ 7.2–8.0 (aromatic), δ 1.5–2.1 (spirocyclic CH2)
14 Gum (no defined MP) Soluble in THF, EtOAc δ 3.1–3.5 (piperazine CH2), δ 7.4–7.6 (aryl)

Key Trends :

  • Introduction of sulfonyl groups (target compound, 14) improves solubility in polar aprotic solvents compared to nonpolar analogs like 10a .
  • Melting points correlate with molecular symmetry; 10d’s higher MP (101–103°C) vs. 10c (84°C) reflects reduced flexibility from a smaller spiro system .

Key Insights :

  • The target compound’s sulfonyl group may enhance binding to ALDH1A1’s catalytic cysteine, similar to sulfonamide-based inhibitors .
  • Spirocyclic systems in 10a–10d improve metabolic stability, critical for in vivo efficacy in epigenetic modulation .

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